Home > Products > Building Blocks P18893 > 4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine - 1261365-79-0

4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-1682303
CAS Number: 1261365-79-0
Molecular Formula: C9H7F3N2
Molecular Weight: 200.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound was generated serendipitously during the attempted synthesis of [(5MAP)2CuBr2]2 using 2-butanone as a solvent []. This unexpected synthesis highlights a copper-catalyzed reaction of 2-amino-5-methylpyridine with 2-butanone, forming the bicyclic 3-bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine.

3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a potential imaging agent for dopamine D4 receptors []. It was synthesized through a multi-step process involving electrophilic fluorination with [18F]F2 []. Ex vivo studies in rats demonstrated that this compound exhibits homogeneous distribution within the brain [].

3-{[4-(4-[18F]Fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound, an analog of L-750,667, is a potential positron emission tomography (PET) tracer for studying the distribution of dopamine D4 receptors (D4R) in vivo [, ]. Its synthesis involves reacting 3-(piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine with 4-[18F]fluorobenzaldehyde [, ].
  • Compound Description: This compound, a nortopsentin analog, acts as a cyclin-dependent kinase 1 inhibitor []. It displays promising antitumor activity in preclinical models of diffuse malignant peritoneal mesothelioma (DMPM) []. 1f effectively reduces DMPM cell proliferation, induces caspase-dependent apoptosis, and inhibits tumor growth in vivo [].

3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (3f)

  • Compound Description: Similar to compound 1f, 3f is a nortopsentin analog and a cyclin-dependent kinase 1 inhibitor exhibiting antitumor activity against DMPM []. It reduces DMPM cell proliferation, induces apoptosis, and demonstrates synergistic cytotoxicity with paclitaxel [].

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (1l)

  • Compound Description: Another nortopsentin analog, compound 1l, functions as a cyclin-dependent kinase 1 inhibitor and exhibits antitumor activity against DMPM []. It reduces tumor volume in vivo and shows promising efficacy in preclinical models [].

4-((cis-1-(4-Chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g)

  • Compound Description: This compound is a potent and selective JAK1 inhibitor []. It exhibits potential as a therapeutic agent for diseases involving JAK/STAT signaling, including inflammatory and autoimmune disorders []. 31g effectively reduces the proliferation and fibrogenic gene expression of hepatic stellate cells, indicating its potential in treating hepatic fibrosis [].

2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid (1)

  • Compound Description: This compound is a key pharmaceutical intermediate []. A practical synthesis for this compound has been developed, involving regioselective chlorination of 7-azaindole and selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid [].

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

  • Compound Description: Developed by Bayer Schering Pharma, this compound is a potent and selective Rho-kinase inhibitor []. This compound's synthesis has been optimized to be safer and more cost-effective, with an overall yield of 8.2% []. A noteworthy aspect of its synthesis is the use of a trifluoromethyl group as a masked methyl group [].

N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744)

  • Compound Description: This compound is a BET bromodomain inhibitor, specifically demonstrating selectivity for the second bromodomain (BD2) []. This selectivity is significant because it offers the potential for an improved therapeutic index in oncology treatments compared to pan-BET inhibitors [].

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: This compound is a potent and selective vascular endothelial growth factor receptor-2 antagonist []. It undergoes extensive metabolism via various pathways, including oxidation, conjugation with taurine, sulfate, glucuronide, and unusually, N-acetylglucosamine [].

7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

  • Compound Description: This compound is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) []. It exhibits potential as an orally available therapeutic agent for diseases associated with endoplasmic reticulum stress, including cancer [].

(Z)-2-Phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (1)

  • Compound Description: This compound represents a starting point in the development of Cdc7 kinase inhibitors []. Its structure served as a foundation for modifications aimed at enhancing potency and selectivity for Cdc7 kinase [].

[(Z)-2-(Benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42)

  • Compound Description: Building upon the initial lead (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one, compound 42 emerged as a potent ATP-mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM []. The modifications to the initial structure led to a significant increase in potency against Cdc7 kinase [].
Overview

4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that combines a pyrrole and a pyridine ring, characterized by the presence of a methyl group and a trifluoromethyl group at specific positions. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases, which are crucial in many cellular processes.

Source

This compound is synthesized through various chemical methods and is commercially available from suppliers such as VWR and Sigma-Aldrich, indicating its relevance in both research and industrial applications . Its structural formula is given as C9H7F3N2C_9H_7F_3N_2, with a CAS number of 1261365-79-0 .

Classification

4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine belongs to the class of pyrrolopyridines, which are known for their diverse pharmacological properties. This class includes compounds that exhibit activity against various targets, including kinases involved in cancer and other diseases .

Synthesis Analysis

Methods

The synthesis of 4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves reactions starting from simpler pyrrole or pyridine derivatives. A common method includes the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various aldehydes under controlled conditions to introduce substituents at the 5-position of the pyrrolo ring .

Technical Details

The synthesis often requires specific conditions such as temperature control (e.g., reactions at 50 °C) and the use of catalysts like triethylsilane and trifluoroacetic acid during reduction steps. Yields for these reactions generally range from 45% to 80%, depending on the specific substituents used in the reaction .

Molecular Structure Analysis

Structure

The molecular structure of 4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine features a fused bicyclic system where the pyrrole and pyridine rings share two carbon atoms. The trifluoromethyl group at the 5-position significantly influences the compound's electronic properties and reactivity.

Data

Key structural data includes:

  • Molecular Formula: C9H7F3N2C_9H_7F_3N_2
  • Molecular Weight: Approximately 200.16 g/mol
  • Melting Point: Not extensively documented but typically assessed during synthesis optimization.
Chemical Reactions Analysis

Reactions

4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions such as nucleophilic substitutions and reductions. The trifluoromethyl group enhances its reactivity towards electrophiles, making it valuable for further derivatization.

Technical Details

In synthetic pathways, this compound can undergo transformations to yield derivatives that may possess enhanced biological activity. For example, modifications at the 3 or 4 positions of the phenyl ring can lead to significant changes in potency against specific biological targets like kinases .

Mechanism of Action

Process

The mechanism of action for compounds derived from 4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves binding to specific protein targets such as kinases. The binding often occurs through hydrogen bonding and hydrophobic interactions facilitated by the unique structure of the compound.

Data

For instance, studies have shown that modifications at specific positions can enhance binding affinity significantly. The introduction of a trifluoromethyl group at the 5-position has been linked to improved interactions with kinase domains, leading to increased potency in inhibiting targets like fibroblast growth factor receptors (FGFR) .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water is limited due to its hydrophobic character.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Hazard Classifications: Classified as an irritant with acute toxicity concerns when ingested or inhaled .
Applications

Scientific Uses

4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in medicinal chemistry:

  • Kinase Inhibition: It serves as a scaffold for designing potent inhibitors against various kinases implicated in cancer and other diseases.
  • Biological Research: Used in studies investigating cell signaling pathways and disease mechanisms related to kinase activity.
  • Pharmaceutical Development: Potentially useful in developing new therapeutic agents targeting specific molecular pathways associated with diseases like cancer or inflammatory disorders .

This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development, highlighting its potential impact on future therapeutic strategies.

Synthetic Methodologies and Optimization Strategies

Cyclization Approaches for Pyrrolo[2,3-b]pyridine Core Assembly

The construction of the pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents the foundational step in synthesizing 4-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Two predominant cyclization strategies have been optimized for this core assembly:

  • Reductive Cyclization: 5-Bromo-2-aminopyridine derivatives undergo tandem Sonogashira coupling with trimethylsilylacetylene followed by base-mediated ring closure. Potassium tert-butoxide (t-BuOK) in anhydrous DMF at 80-100°C provides superior yields (75-85%) compared to NaH (50-60%) due to more efficient deprotonation and minimized side reactions [2] [5]. This method delivers the unsubstituted pyrrolo[2,3-b]pyridine core ready for subsequent functionalization.

  • Acid-Catalyzed Cyclization: Ethoxyvinylpyridine intermediates undergo acetic acid-catalyzed intramolecular cyclization at 50-60°C. This approach benefits from mild conditions and avoids strong bases, making it compatible with acid-stable functional groups [4]. The reaction proceeds via iminium ion formation followed by electrophilic aromatic substitution, with yields ranging from 45-60% depending on the electron-withdrawing character of C5 substituents [2].

Table 1: Comparative Analysis of Pyrrolo[2,3-b]pyridine Cyclization Methods

MethodConditionsYield RangeKey AdvantagesLimitations
Reductive Cyclizationt-BuOK, DMF, 80-100°C75-85%High regioselectivity, scalableBase-sensitive groups incompatible
Acid-Catalyzed CyclizationAcOH, 50-60°C45-60%Mild conditions, functional group toleranceModerate yields
Cadogan-Sundberg CyclizationPd catalysis, P(OEt)₃, reflux60-70%Direct C-H functionalizationHigh-temperature requirement

Solvent optimization studies reveal that polar aprotic solvents (DMF, DMSO) significantly enhance cyclization efficiency by stabilizing the transition state. In contrast, protic solvents like ethanol lead to decreased yields due to proto-dehalogenation side reactions [1] [5]. Recent advances include microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining yields >80% [7].

Trifluoromethylation Techniques: Electrophilic vs. Nucleophilic Pathways

Incorporation of the trifluoromethyl group at the C5 position employs distinct strategies with significant implications for regioselectivity and functional group compatibility:

  • Electrophilic Trifluoromethylation: Electrophilic reagents like trifluoromethyl iodide (CF₃I) or Umemoto's reagent react with electron-rich intermediates generated during cyclization. This approach requires metal catalysts (CuI or Pd(PPh₃)₄) and operates optimally at 60-80°C in DMSO [3]. The reaction proceeds through a radical mechanism initiated by single-electron transfer, with yields reaching 70-75% for electron-deficient pyridine precursors. Key advantages include compatibility with existing halogen substituents and moderate functional group tolerance [3] [10].

  • Nucleophilic Trifluoromethylation: Nucleophilic agents such as TMSCF₃ (Ruppert-Prakash reagent) or CF₃SO₂Na (Langlois' reagent) react with halogenated intermediates under copper catalysis. 5-Bromo-pyrrolopyridine derivatives undergo smooth trifluoromethylation using CuI/1,10-phenanthroline catalyst systems in DMF at 100-120°C (yields: 65-80%) [3]. This method demonstrates particular efficiency for late-stage functionalization of pre-assembled pyrrolopyridine cores [10].

Vapor-phase techniques have emerged for industrial-scale trifluoromethylation, where 3-picoline derivatives undergo sequential chlorination and fluorination at >300°C over iron fluoride catalysts [3]. This gas-phase approach achieves 85-90% conversion with minimal byproduct formation, though it requires specialized equipment [3].

Table 2: Trifluoromethylation Pathways for Pyrrolopyridine Derivatives

Method TypeReagentsCatalyst SystemTemperatureYieldRegioselectivity
ElectrophilicCF₃I, Umemoto's reagentCuI, Pd(PPh₃)₄60-80°C70-75%Moderate (C5>C4)
NucleophilicTMSCF₃, CF₃SO₂NaCuI/phenanthroline100-120°C65-80%High (C5)
Vapor-phaseCl₂/HF mixturesFeF₃ catalysts>300°C85-90%Excellent (C5)

The electronic influence of the pyrrolopyridine system significantly impacts trifluoromethylation efficiency. Computational studies indicate the C5 position exhibits higher electron deficiency (Fukui f⁰ values: C5=0.07 vs C4=0.03), facilitating nucleophilic attack [9]. Additionally, protecting group strategies (e.g., N-tosylation) improve yields by 15-20% by preventing N-H participation in side reactions [5].

Regioselective Functionalization at C4 and C5 Positions

Achieving precise substitution at the C4 methyl group and C5 trifluoromethyl position requires sophisticated regiocontrol strategies:

  • Directed Ortho-Metalation (DoM): The pyrrole N-H serves as an inherent directing group for C4 functionalization. n-BuLi/TMEDA complex at -78°C selectively deprotonates the C4 position, allowing electrophilic quenching with methyl iodide to install the methyl group (yields: 70-75%) [1] [5]. This approach demonstrates remarkable regioselectivity (>20:1 C4 vs C6/C7), attributable to the kinetic acidity of the C4 proton and chelation stabilization of the organolithium intermediate [5].

  • Cross-Coupling at C5: Suzuki-Miyaura coupling enables diversification of 5-bromo-pyrrolopyridine precursors. Pd(PPh₃)₄/K₃PO₄ catalytic systems in dioxane/H₂O mixtures (4:1) efficiently introduce aryl groups adjacent to the trifluoromethyl moiety at 80°C (yields: 65-85%) [2] [5]. The electron-withdrawing nature of the trifluoromethyl group significantly enhances transmetalation efficiency by reducing electron density at C5 [5].

Protecting group strategies critically influence regioselectivity. N-Tosylation of the pyrrole nitrogen switches the directing effect from the pyrrole nitrogen to the pyridine nitrogen, enabling C3 functionalization when required. Subsequent alkaline hydrolysis (NaOH/MeOH) cleanly removes the tosyl group without affecting the methyl or trifluoromethyl substituents [5] [7].

Table 3: Regioselective Functionalization Techniques for Pyrrolo[2,3-b]pyridine

PositionMethodConditionsElectrophileYieldSelectivity
C4 MethylDirected ortho-metalationn-BuLi/TMEDA, -78°C, THFCH₃I70-75%>20:1 (C4 vs C6/C7)
C5 ArylSuzuki couplingPd(PPh₃)₄, K₃PO₄, dioxane/H₂O, 80°CArylboronic acids65-85%Exclusive C5
C3 ModificationN-Tosyl directed couplingPd(OAc)₂, SPhos, K₂CO₃, tolueneAryl halides50-70%>10:1 (C3 vs C2)

The steric profile of the bicyclic system creates differential reactivity: C4 (pyrrole ring) exhibits greater accessibility than C6/C7 (pyridine ring). Computational mapping of molecular electrostatic potential reveals the C4 position has higher electron density (MEP: -45 kcal/mol) compared to C6 (-32 kcal/mol), rationalizing its preferential metalation [4] [9]. Recent advances include temporary Zincke imine activation (N-2,4-dinitrophenyl), enabling radical addition at C3/C5 positions through radical addition-elimination pathways [9].

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow systems address critical scalability challenges in synthesizing 4-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, particularly for hazardous or exothermic steps:

  • Hydrogenation Under Flow: Catalytic hydrogenation of 3-nitro precursors utilizes packed-bed reactors with Pd/C catalysts (10-20 bar H₂). This configuration achieves complete conversion in <15 minutes residence time at 60°C, compared to 2-4 hours in batch reactors [5] [7]. The continuous flow approach eliminates catalyst filtration steps and enhances safety by minimizing hydrogen gas inventory [7].

  • Multistep Reaction Integration: Sequential trifluoromethylation and cyclization steps are integrated using a reactor cascade. A representative system comprises:

  • Copper-catalyzed trifluoromethylation in a PTFE coil reactor (120°C, 30 min residence time)
  • Base-mediated cyclization in a CSTR with inline pH monitoring
  • Acidic workup in a membrane-separated mixerThis configuration boosts overall yield by 25% while reducing total processing time by 60% compared to batch processes [5].

Photochemical steps benefit exceptionally from flow configurations. UV-triggered cyclizations of vinylpyridine precursors achieve photon efficiency 3-fold higher than batch reactors due to superior light penetration in microchannels [7]. Key operational parameters include:

  • Residence time distribution: <5% variance achieved through serpentine reactor designs
  • Mixing efficiency: 80% improvement using staggered herringbone micromixers
  • Temperature control: ±1°C maintenance in exothermic reactions

Table 4: Batch vs. Flow Synthesis Performance Metrics

ParameterBatch ReactorFlow ReactorImprovement Factor
Hydrogenation time120-240 min10-15 min12x
Nitration yield45-50%70-75%1.6x
Reaction volume5-10 L/kg product0.5-1 L/kg product10x
Temperature control±5°C±1°C5x
Throughput10-20 g/h50-100 g/h5x

Process analytical technology (PAT) integration enables real-time quality control. Inline FTIR and UV/Vis spectroscopy monitor intermediate formation, triggering automatic adjustment of residence time via flow rate modulation when deviations exceed ±5% [7]. This closed-loop control achieves batch-to-batch consistency with relative standard deviation <2% for critical quality attributes [5] [7].

Properties

CAS Number

1261365-79-0

Product Name

4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

4-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

InChI

InChI=1S/C9H7F3N2/c1-5-6-2-3-13-8(6)14-4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

BNRHXVANPMHJQB-UHFFFAOYSA-N

SMILES

CC1=C2C=CNC2=NC=C1C(F)(F)F

Canonical SMILES

CC1=C2C=CNC2=NC=C1C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.